![molecular formula C14H20N4O B2777540 N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide CAS No. 338977-05-2](/img/structure/B2777540.png)

N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide” is an organic compound. Unfortunately, there is limited information available about this specific compound .

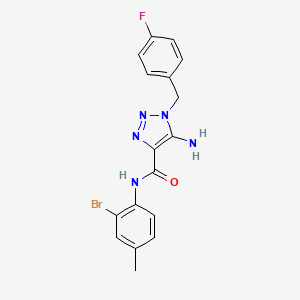

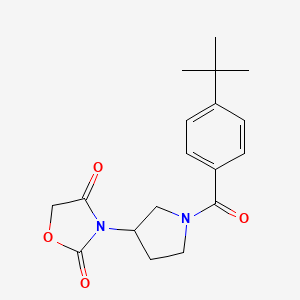

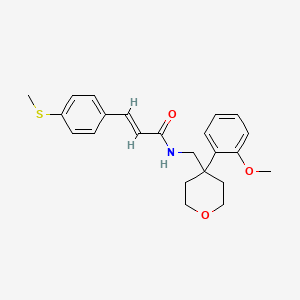

Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. It likely contains a phenylpiperazine core, with a carboxamide group attached at one position, and a dimethylamino group attached via a methylene bridge at another position .Aplicaciones Científicas De Investigación

Phenylpiperazine Derivatives in Medicinal Chemistry

Phenylpiperazine derivatives, like N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide, have been identified as a versatile scaffold in medicinal chemistry, with applications extending beyond central nervous system (CNS) disorders. The patent review by Maia, Tesch, and Fraga (2012) highlights the underutilization of this molecular framework despite its proven druglikeness and suggests its potential in various therapeutic fields through appropriate substitutions Maia, R. C., Tesch, R., & Fraga, C. (2012). Phenylpiperazine derivatives: a patent review (2006 – present). Expert Opinion on Therapeutic Patents, 22, 1169-1178..

Kinetics and Mechanism of Formation in Water

Sharma (2012) discusses the kinetics and mechanisms of N-nitrosodimethylamine (NDMA) formation in water, a compound related to dimethylamino derivatives. This review provides insight into the environmental impact and challenges posed by the presence of such compounds in water sources, emphasizing the need for efficient detection and removal methods Sharma, V. (2012). Kinetics and mechanism of formation and destruction of N-nitrosodimethylamine in water – A review. Separation and Purification Technology, 88, 1-10..

Amyloid Imaging in Alzheimer's Disease

Nordberg's research (2007) explores the use of amyloid imaging ligands, including phenylpiperazine derivatives, for in vivo measurement of amyloid in the brain of Alzheimer's disease patients. This application demonstrates the compound's utility in understanding the pathophysiological mechanisms and enabling early detection of Alzheimer's disease Nordberg, A. (2007). Amyloid imaging in Alzheimer's disease. Neuropsychologia, 46, 1636-1641..

Environmental and Biological Implications

Lin (1986) delves into the environmental toxicology of naturally occurring amines and amides, indicating the significance of such compounds, including dimethylamine derivatives, in the formation of carcinogenic N-nitroso compounds. This work underscores the environmental and health considerations of phenylpiperazine derivatives Lin, J. K. (1986). Food-borne amines and amides as potential precursors of endogenous carcinogens. Proceedings of the National Science Council, Republic of China. Part B, Life sciences, 10(1), 20-34..

Propiedades

IUPAC Name |

(NE)-N-(dimethylaminomethylidene)-4-phenylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O/c1-16(2)12-15-14(19)18-10-8-17(9-11-18)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3/b15-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWAITIWPHKXTF-NTCAYCPXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC(=O)N1CCN(CC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C(=O)N1CCN(CC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2777459.png)

![N-[(4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2777467.png)

![2-{1-[2-(3-Methoxyphenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2777474.png)

![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2777479.png)